Dacomitinib Impurity SFAJ

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

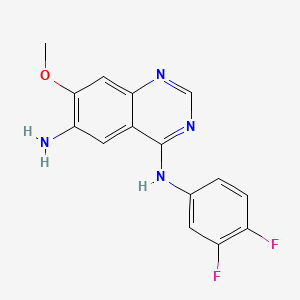

Dacomitinib Impurity SFAJ is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core substituted with a 3,4-difluorophenyl group and a methoxy group, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dacomitinib Impurity SFAJ typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluoroaniline with appropriate quinazoline derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Dacomitinib Impurity SFAJ undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Dacomitinib Impurity SFAJ may serve as a reference compound in pharmacological studies aimed at understanding the structure-activity relationship (SAR) of dacomitinib. By analyzing the impurity's effects on EGFR signaling pathways, researchers can elucidate the mechanisms that contribute to drug efficacy and resistance.

Toxicological Assessments

Understanding the toxicity profile of this compound is crucial for ensuring patient safety. Toxicological studies can help assess whether this impurity affects the overall safety profile of dacomitinib, especially in patients with advanced NSCLC who may be receiving combination therapies.

Quality Control in Drug Manufacturing

In pharmaceutical manufacturing, impurities can significantly impact drug quality and efficacy. The characterization of this compound is essential for quality control processes to ensure that dacomitinib products meet regulatory standards set by agencies such as the FDA and EMA.

Case Study 1: Efficacy in CNS Lesions

A notable case involved a patient with EGFR-mutant NSCLC who presented with leptomeningeal carcinomatosis. After switching from erlotinib to dacomitinib, the patient experienced significant symptomatic improvement and regression of CNS lesions on MRI scans . This case underscores the potential of dacomitinib to penetrate the blood-brain barrier effectively, possibly influenced by impurities like SFAJ that could alter pharmacokinetics.

Case Study 2: Uncommon EGFR Mutations

In a dual-center study focusing on patients with uncommon EGFR mutations, dacomitinib demonstrated a high disease control rate and manageable toxicity . The presence of impurities such as SFAJ could be investigated further to determine their impact on therapeutic outcomes in this subgroup.

Data Summary Table

| Application Area | Description | Relevant Findings |

|---|---|---|

| Pharmacology | Reference compound for SAR studies | Insights into drug efficacy and resistance mechanisms |

| Toxicology | Assessment of safety profile | Potential impacts on patient safety |

| Quality Control | Characterization for regulatory compliance | Ensures product integrity and efficacy |

| CNS Lesions | Case study demonstrating efficacy in CNS metastases | Significant symptomatic improvement observed |

| Uncommon Mutations | Efficacy assessment in patients with rare mutations | High disease control rate noted |

Wirkmechanismus

The mechanism of action of Dacomitinib Impurity SFAJ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Difluorophenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.

N-(3,4-Difluorophenyl)-3-(3-methylphenoxy)propanamide: Shares structural similarities and is used in related research fields.

Uniqueness

Dacomitinib Impurity SFAJ is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Biologische Aktivität

Dacomitinib, a potent irreversible pan-ErbB inhibitor, has garnered significant attention for its role in treating non-small cell lung cancer (NSCLC) and other malignancies. The focus of this article is on Dacomitinib Impurity SFAJ, exploring its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Overview of Dacomitinib

Chemical Structure and Mechanism:

Dacomitinib (chemical name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide) selectively inhibits the epidermal growth factor receptor (EGFR) family, including HER2 and HER4. It demonstrates high potency with IC50 values of 6.0 nM for EGFR, 45.7 nM for HER2, and 73.7 nM for HER4 . This inhibition extends to both mutant and wild-type forms of EGFR, including the resistant T790M mutation.

Efficacy in NSCLC

Dacomitinib has shown substantial efficacy in patients with advanced NSCLC harboring EGFR mutations. In a randomized phase II trial, it demonstrated improved progression-free survival (PFS) compared to erlotinib, with a median PFS of 18.2 months versus 9.3 months for gefitinib .

Table 1: Clinical Efficacy of Dacomitinib in NSCLC

| Study | Patient Population | Median PFS (months) | Objective Response Rate (%) |

|---|---|---|---|

| ARCHER 1050 | EGFR-positive NSCLC | 18.2 | 72.2 |

| Japanese Cohort | Advanced NSCLC | 18.3 | 100 (DCR) |

| CNS Metastases Series | EGFR-positive NSCLC with CNS lesions | Not reported | 92.9 |

Case Studies

Several case studies have documented the effectiveness of dacomitinib in unique clinical scenarios:

- L747P Mutation Case : A patient with lung adenocarcinoma exhibiting the L747P mutation showed a significant reduction in brain metastases after initiating dacomitinib treatment at a dose of 30 mg daily, achieving a partial response within two months .

- Leptomeningeal Carcinomatosis Case : Another report highlighted a patient with symptomatic leptomeningeal carcinomatosis who experienced remarkable improvement after starting dacomitinib, with subsequent imaging showing regression of both brain metastases and leptomeningeal dissemination .

Safety Profile

Dacomitinib's safety profile has been characterized by manageable adverse effects predominantly classified as grade 1 or 2. Common treatment-related adverse events include:

- Dermatologic Issues : Rash (86.7%), acneiform dermatitis

- Gastrointestinal Symptoms : Diarrhea (80%), stomatitis

- Hepatic Effects : Increased alanine aminotransferase levels .

Table 2: Common Adverse Events Associated with Dacomitinib

| Adverse Event | Incidence (%) |

|---|---|

| Rash | 86.7 |

| Diarrhea | 80 |

| Stomatitis | 60 |

| Fatigue | 18.8 |

Eigenschaften

IUPAC Name |

4-N-(3,4-difluorophenyl)-7-methoxyquinazoline-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-10(16)11(17)4-8/h2-7H,18H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVPDXOZKDIGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.